molecular formula C21H24ClN3O3 B13736790 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride CAS No. 20866-04-0

4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride

Cat. No.: B13736790
CAS No.: 20866-04-0
M. Wt: 401.9 g/mol
InChI Key: JTRACHHCADRQMS-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This specific compound is characterized by the presence of a morpholinoacetyl group and a p-tolyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Morpholinoacetyl Group: The morpholinoacetyl group can be introduced via acylation reactions using morpholine and acetic anhydride.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl group, potentially leading to the formation of dihydroquinazolinones or reduced amides.

    Substitution: Substitution reactions can occur at various positions on the quinazolinone core, morpholinoacetyl group, or p-tolyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the quinazolinone core may yield dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activities, such as anti-inflammatory or anti-cancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinazolinone: The parent compound, known for its diverse biological activities.

    2,3-Dihydroquinazolinone: A reduced form of quinazolinone with similar biological properties.

    Morpholinoacetyl Derivatives: Compounds containing the morpholinoacetyl group, which may have similar chemical and biological properties.

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

CAS No.

20866-04-0

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

3-(4-methylphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C21H23N3O3.ClH/c1-16-6-8-17(9-7-16)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-27-13-11-22;/h2-9H,10-15H2,1H3;1H

InChI Key

JTRACHHCADRQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl

Origin of Product

United States

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